![molecular formula C7H6F3N B066061 2,4,5-Trifluorobenzylamine CAS No. 168644-93-7](/img/structure/B66061.png)
2,4,5-Trifluorobenzylamine
Overview
Description
2,4,5-Trifluorobenzylamine is an organic compound with the molecular formula C₇H₆F₃N. It is characterized by the presence of three fluorine atoms attached to a benzene ring and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzylamine typically involves the fluorination of benzylamine derivatives. One common method includes the reaction of 2,4,5-trifluorobenzonitrile with anhydrous ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted benzylamines, nitro compounds, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2,4,5-Trifluorobenzylamine serves as a building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances biological activity and metabolic stability.
Case Study:
- Antiviral Agents: Research has demonstrated that compounds derived from this compound exhibit activity against viruses such as HIV. These compounds have been shown to inhibit viral replication effectively due to their ability to interfere with viral enzymes.
Agrochemicals
The compound is utilized in the development of agrochemicals, particularly herbicides and pesticides. The fluorine atoms enhance the lipophilicity of the molecules, improving their efficacy in biological systems.
Example Applications:
- Herbicides: Fluorinated benzylamines are being explored for their potential to selectively inhibit weed growth without affecting crop plants.
Material Science
In material science, this compound is used as an intermediate in synthesizing specialty chemicals and polymers. Its unique properties allow for modifications that improve material performance.
Applications Include:
- Dyes and Pigments: The compound's reactivity allows it to be incorporated into dye molecules that exhibit enhanced stability and colorfastness.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
2,4,6-Trifluorobenzylamine: Similar in structure but with different fluorine atom positions, leading to distinct chemical properties and reactivity.
2,3,4-Trifluorobenzylamine: Another isomer with unique applications and reactivity patterns.
Uniqueness: 2,4,5-Trifluorobenzylamine is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized compounds and in studies requiring high specificity .
Biological Activity
2,4,5-Trifluorobenzylamine is an organic compound characterized by a benzene ring substituted with three fluorine atoms and an amine group. Its molecular formula is C₇H₆F₃N. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity, which is crucial for its role in biochemical studies. Key mechanisms include:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzyme activities, which can affect metabolic pathways.
- Receptor Modulation : The compound can modulate receptor functions, influencing cellular signaling pathways.
These interactions suggest potential applications in drug development and therapeutic interventions.
Biological Studies and Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1) .
- Pharmacological Applications : The compound has been investigated as a building block for synthesizing novel pharmaceuticals. Its structural characteristics allow it to serve as a precursor in the development of drugs targeting various diseases .
- Immunomodulation : Studies suggest that fluorinated compounds can exhibit immunosuppressive effects, potentially useful in treating autoimmune diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Enzyme Inhibition | Not specified | Potential for modulating enzyme activity |
Sitagliptin | DPP4 Inhibitor | 18 | Contains trifluorophenyl group; FDA approved |
Teriflunomide | Immunomodulator | Not specified | Used for multiple sclerosis treatment |
3,4,5-Trifluorobenzylamine | Antiviral Activity | Not specified | Investigated for HSV-1 activity |
Case Studies
Several case studies have highlighted the significance of this compound in biological research:
- Case Study on Enzyme Interaction : A study focused on the interaction of this compound with specific enzymes revealed that the compound could effectively inhibit enzyme activity related to metabolic pathways. This inhibition was linked to structural modifications facilitated by the fluorine substituents .
- Clinical Relevance : The immunomodulatory properties observed in related compounds suggest that this compound could be explored further for clinical applications in treating autoimmune diseases without increasing the risk of opportunistic infections .
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQJQNRXILVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380347 | |
Record name | 2,4,5-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168644-93-7 | |
Record name | 2,4,5-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168644-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.